GABAB Receptor Positive Allosteric Modulator (PAM) Potency and Efficacy: CGP7930 vs. GS39783 and rac-BHFF
In a direct head-to-head comparison using whole-cell electrophysiology in HEK-293 cells expressing recombinant GABAB receptors, the potency of GABAB receptor activation by GABA was enhanced to a lesser extent by CGP7930 compared to other PAMs [1]. The reported EC50 for CGP7930 was 4.60-5.37 μM, whereas GS39783 and rac-BHFF exhibit higher potency and greater efficacy . CGP7930 is the least efficacious of the three commercially available GABAB PAMs [2].
| Evidence Dimension | Potency (EC50) for GABAB receptor potentiation |
|---|---|
| Target Compound Data | EC50 = 4.60 μM (native) and 5.37 μM (recombinant) |
| Comparator Or Baseline | GS39783: EC50 = 0.74 μM (GtoPdb), 2.4 μM (HEK293 cells); rac-BHFF: EC50 = 0.23-0.73 μM |
| Quantified Difference | CGP7930 is 1.7-6.2x less potent than GS39783 and 6.3-20x less potent than rac-BHFF. |
| Conditions | CHO cell membranes expressing GABAB(1b/2) receptors (CGP7930); HEK293 cells (GS39783); GTPγ[35S] binding assay (rac-BHFF). |
Why This Matters
Procurement decisions for GABAB receptor studies must consider CGP7930's lower potency and efficacy relative to alternatives, as this may necessitate higher working concentrations and limit its utility in assays requiring robust potentiation.
- [1] Hannan, S. B., Penndorf, P., Harkin, A., & Smart, T. G. (2023). CGP7930 - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels. Neuropharmacology, 238, 109644. View Source
- [2] Hannan, S. B. (2024). Relative strengths of commercially available GABA-B receptor PAMs and pitfalls of their use. View Source
